molecular formula C8H11ClN2O2S B2550652 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride CAS No. 1909318-73-5

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

Cat. No.: B2550652
CAS No.: 1909318-73-5
M. Wt: 234.7
InChI Key: VDVLCOBPNFLDRK-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Applications

Sulfonic acid-functionalized pyridinium chloride has been highlighted as an efficient and recyclable catalyst for promoting one-pot multi-component condensation reactions. This catalytic process involves benzil, aldehydes, primary amines, and ammonium acetate under solvent-free conditions, leading to the synthesis of 1,2,4,5-tetrasubstituted imidazoles with high yields and short reaction times (Zare et al., 2015). Additionally, direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific imides affords high yields of corresponding salts, providing a straightforward route to a variety of room temperature ionic liquids (Zhang et al., 2003).

Green Chemistry and Sustainable Synthesis

The use of 3-methyl-1-sulfonic acid imidazolium chloride as a new, efficient, and recyclable catalyst and solvent for the preparation of N-sulfonyl imines at room temperature emphasizes the shift towards greener synthesis methods. This approach ensures high to excellent yields of the title compounds in relatively short reaction times, with minimal environmental impact (Zolfigol et al., 2010).

Novel Synthetic Routes and Mechanisms

Innovative synthetic methodologies have been developed for the direct functionalization of imidazo[1,2-a]pyridine, showcasing the versatility of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride in accessing sulfones and sulfides from imidazopyridines. This process, facilitated by iodine-mediated difunctionalization using sodium sulfinates as the sulfur source, demonstrates good yields and broad substrate tolerance, reflecting the compound's utility in novel organic synthesis pathways (Guo et al., 2018).

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-8(5-11(6)7)14(9,12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVLCOBPNFLDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=CN12)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.